molecular formula C16H21NO4 B13005681 1-Benzyl4-methyl(2R)-2-methylpiperidine-1,4-dicarboxylate

1-Benzyl4-methyl(2R)-2-methylpiperidine-1,4-dicarboxylate

Cat. No.: B13005681
M. Wt: 291.34 g/mol
InChI Key: AVJWMDCTKNYGAV-PUODRLBUSA-N
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Description

1-Benzyl4-methyl(2R)-2-methylpiperidine-1,4-dicarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The benzyl and methyl groups attached to the piperidine ring contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl4-methyl(2R)-2-methylpiperidine-1,4-dicarboxylate typically involves multiple steps. One common method includes the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. Subsequent hydrolysis in the presence of acid yields 1-Benzyl-4-methylpiperidin-3-one, which undergoes reductive amination with methanolic methylamine in the presence of titanium (IV) isopropoxide .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of advanced catalysts and purification techniques is also common in industrial settings to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl4-methyl(2R)-2-methylpiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-Benzyl4-methyl(2R)-2-methylpiperidine-1,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl4-methyl(2R)-2-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    1-Benzyl-4-methylpiperidine: This compound shares a similar piperidine ring structure but lacks the additional carboxylate groups.

    4-Methylpiperidine: A simpler analog with only a methyl group attached to the piperidine ring.

    1-Benzylpiperidine: Similar to 1-Benzyl4-methyl(2R)-2-methylpiperidine-1,4-dicarboxylate but without the methyl and carboxylate groups.

Uniqueness: this compound is unique due to the presence of both benzyl and methyl groups, as well as the carboxylate functionalities.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

1-O-benzyl 4-O-methyl (2R)-2-methylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C16H21NO4/c1-12-10-14(15(18)20-2)8-9-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14?/m1/s1

InChI Key

AVJWMDCTKNYGAV-PUODRLBUSA-N

Isomeric SMILES

C[C@@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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